molecular formula C8H5Cl3INO B008668 2-iodo-N-(2,4,5-trichlorophenyl)acetamide CAS No. 19889-60-2

2-iodo-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B008668
CAS No.: 19889-60-2
M. Wt: 364.4 g/mol
InChI Key: WAPYQUGYVRUXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 2-iodo-2’,4’,5’-trichloro- is a chemical compound with the molecular formula C8H5Cl3INO and a molecular weight of 364.4 g/mol. This compound is a derivative of acetanilide, where the phenyl ring is substituted with iodine and chlorine atoms at specific positions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-iodo-2’,4’,5’-trichloro- typically involves the iodination and chlorination of acetanilide. The process begins with the acylation of aniline to form acetanilide. This is followed by the selective iodination and chlorination of the phenyl ring. The reaction conditions often require the use of iodine and chlorine sources, along with appropriate catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of Acetanilide, 2-iodo-2’,4’,5’-trichloro- involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, pressure, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-iodo-2’,4’,5’-trichloro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the iodine and chlorine atoms.

    Coupling Reactions: The compound can be involved in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can result in changes to the halogenated positions.

Scientific Research Applications

Acetanilide, 2-iodo-2’,4’,5’-trichloro- is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving halogenated compounds and their biological activities.

    Medicine: Investigated for potential pharmacological properties and as a model compound in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 2-iodo-2’,4’,5’-trichloro- involves its interaction with molecular targets through its halogenated phenyl ring. The iodine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: The parent compound, without halogen substitutions.

    2-Iodoacetanilide: A derivative with only iodine substitution.

    2,4,5-Trichloroacetanilide: A derivative with only chlorine substitutions.

Uniqueness

Acetanilide, 2-iodo-2’,4’,5’-trichloro- is unique due to the combination of iodine and chlorine substitutions on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research applications where such properties are desired.

Properties

CAS No.

19889-60-2

Molecular Formula

C8H5Cl3INO

Molecular Weight

364.4 g/mol

IUPAC Name

2-iodo-N-(2,4,5-trichlorophenyl)acetamide

InChI

InChI=1S/C8H5Cl3INO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14)

InChI Key

WAPYQUGYVRUXTH-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CI

Key on ui other cas no.

19889-60-2

Synonyms

2-Iodo-N-(2,4,5-trichlorophenyl)acetamide

Origin of Product

United States

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